1-(4-Tert-butylphenyl)propan-2-amine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21N/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3 |
InChI Key |
PYIVLZVGWKGCGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of Enantiomeric Forms of 1-(4-Tert-butylphenyl)propan-2-amine
Achieving enantiopurity is often a critical aspect of synthesizing bioactive molecules. For 1-(4-tert-butylphenyl)propan-2-amine, this is accomplished through asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis offers an efficient route to chiral amines by creating the stereocenter in a selective manner. A primary method for this transformation is the asymmetric reductive amination of a prochiral ketone precursor. This approach typically involves a transition-metal catalyst complexed with a chiral ligand. researchgate.net For the synthesis of 1-(4-tert-butylphenyl)propan-2-amine, the precursor ketone, 1-(4-tert-butylphenyl)propan-2-one, is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent (e.g., H₂). researchgate.netnih.gov
Recent advances have focused on developing highly active and selective catalysts, often based on iridium, rhodium, or ruthenium. researchgate.net These metal-catalyzed approaches have demonstrated broad applicability for the synthesis of a wide range of chiral primary amines. Organocatalytic methods, utilizing chiral phosphoric acids, have also emerged as a powerful alternative, avoiding the use of transition metals. researchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org One of the most versatile and widely used auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide, often referred to as Ellman's auxiliary. yale.eduwikipedia.orgharvard.edu
The synthesis using this strategy involves the condensation of the chiral tert-butanesulfinamide with the precursor ketone, 1-(4-tert-butylphenyl)propan-2-one, to form an intermediate N-tert-butanesulfinyl ketimine. This reaction is typically promoted by a Lewis acid like titanium(IV) ethoxide. The subsequent diastereoselective reduction of the C=N bond of the sulfinylimine, using a reducing agent such as sodium borohydride, yields a sulfinamide. The final step involves the acidic cleavage of the sulfinyl group to afford the desired enantiopure primary amine. harvard.edu This method is highly effective for producing both enantiomers of the target amine by selecting the appropriate enantiomer of the chiral auxiliary. wikipedia.orgharvard.edu
Table 1: Chiral Auxiliary Approach for Enantiopure Amine Synthesis
| Step | Reactants | Reagents | Intermediate/Product | Key Feature |
|---|---|---|---|---|
| 1. Condensation | 1-(4-tert-butylphenyl)propan-2-one, (R)- or (S)-tert-butanesulfinamide | Ti(OEt)₄ | N-tert-butanesulfinyl imine | Formation of a chiral imine intermediate. harvard.edu |
| 2. Reduction | N-tert-butanesulfinyl imine | NaBH₄ | Sulfinamide | Diastereoselective reduction of the C=N bond. |
| 3. Cleavage | Sulfinamide | HCl in an alcohol solvent | Enantiopure 1-(4-tert-butylphenyl)propan-2-amine | Removal of the chiral auxiliary to yield the final product. harvard.edu |
Novel Reaction Pathways for Primary Amine Formation
Beyond classical methods, research has focused on developing novel pathways that offer improved efficiency, selectivity, and milder reaction conditions.
The direct addition of an amine N-H bond across an alkene double bond, known as hydroamination, is a highly atom-economical method for amine synthesis. While traditionally dominated by metal-catalyzed approaches, recent developments have established effective metal-free alternatives. researchgate.netnih.gov These methods provide a direct route to primary amines from readily available alkenes. nih.gov
For the synthesis of 1-(4-tert-butylphenyl)propan-2-amine, a relevant precursor would be 1-(4-tert-butylphenyl)prop-1-ene. A metal-free hydroamination could utilize an ammonia surrogate, such as ammonium carbonate, to introduce the primary amine group across the double bond. researchgate.netnih.gov These reactions often proceed at room temperature under mild conditions, offering a powerful and straightforward approach to a wide spectrum of primary amines. nih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be controlled by the specific reaction conditions and reagents employed. nih.gov
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This method is widely used for its versatility and efficiency. organic-chemistry.org The synthesis of 1-(4-tert-butylphenyl)propan-2-amine via this route starts with the ketone precursor, 1-(4-tert-butylphenyl)propan-2-one. nih.govcymitquimica.com
The process involves two key steps that can often be performed in a single pot:
Imine Formation : The ketone reacts with an ammonia source (e.g., aqueous ammonia, ammonium formate) under weakly acidic conditions to form an imine intermediate through a reversible reaction. wikipedia.org
Reduction : The imine is then reduced to the corresponding primary amine. wikipedia.org
A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are mild enough not to reduce the starting ketone but are effective at reducing the intermediate imine. wikipedia.org Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas, is another effective and green alternative. organic-chemistry.org
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, weakly acidic pH | Selective for imines over ketones/aldehydes. | Toxicity of cyanide byproducts. wikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, often with acetic acid | Mild, non-toxic, highly effective. | Moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or Methanol, H₂ pressure | "Green" method, high yielding. | Requires specialized hydrogenation equipment. organic-chemistry.org |
| Ammonia Borane (NH₃BH₃) | Solvent-free, promoted by trimethyl borate | Efficient and convenient. | Requires careful handling. |
Functional Group Interconversions and Derivatization from Precursors
The target amine can also be synthesized by modifying a precursor that already contains the core 1-(4-tert-butylphenyl)propyl skeleton but possesses a different functional group at the 2-position. This approach, known as functional group interconversion, provides alternative synthetic routes. ub.eduvanderbilt.edu
Common transformations to introduce a primary amine group include:
Reduction of Nitro Compounds : A precursor such as 1-(4-tert-butylphenyl)-2-nitropropane can be reduced to the primary amine. This is a robust transformation commonly achieved through catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). fiveable.me
Reduction of Azides : The corresponding azide, 2-azido-1-(4-tert-butylphenyl)propane, can be readily prepared from a halide or sulfonate precursor via nucleophilic substitution with an azide salt (e.g., sodium azide). The azide is then efficiently reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (Staudinger reaction). vanderbilt.educhemistrysteps.com
Reduction of Amides : A primary amide precursor can be reduced to a primary amine using a powerful reducing agent like LiAlH₄. chemistrysteps.com
From Alcohols : A precursor alcohol, 1-(4-tert-butylphenyl)propan-2-ol, can be converted to the amine. This can be achieved by first converting the hydroxyl group into a good leaving group (like a tosylate or halide) followed by nucleophilic substitution with an ammonia equivalent (e.g., Gabriel synthesis) or an azide followed by reduction. chemistrysteps.com
These methods offer flexibility in synthesis design, allowing chemists to choose a route based on the availability of starting materials and the compatibility of other functional groups within the molecule.
Transformations of Carbonyl Intermediates
A primary and widely utilized route for the synthesis of 1-(4-tert-butylphenyl)propan-2-amine involves the reductive amination of the corresponding ketone, 1-(4-tert-butylphenyl)propan-2-one. This transformation is a cornerstone of amine synthesis and can be accomplished through several protocols, most notably the Leuckart reaction and its modifications.
The Leuckart reaction employs ammonium formate or formamide as both the nitrogen source and the reducing agent. The reaction proceeds by the initial formation of an imine intermediate from the ketone and ammonia (generated in situ from ammonium formate). This imine is then reduced by formic acid (also from ammonium formate) to yield the final amine. The reaction typically requires elevated temperatures, often in the range of 120-130 °C.
A general procedure for the Leuckart-type reductive amination of a ketone like 1-(4-tert-butylphenyl)propan-2-one would involve heating the ketone with an excess of ammonium formate. The reaction mixture is typically maintained at a high temperature for several hours to ensure complete conversion. Following the reaction, the intermediate N-formyl derivative is often hydrolyzed under acidic or basic conditions to yield the desired primary amine.
Catalytic versions of the Leuckart-Wallach reaction have been developed to proceed under milder conditions. For instance, a Cp*Rh(III) complex can catalyze the reductive amination of ketones using ammonium formate at temperatures between 50-70 °C, offering high yields of the corresponding primary amines. Another approach involves palladium on carbon (Pd/C) as a catalyst for the reductive amination of ketones with ammonium formate in an aqueous methanol solution. This method provides a one-pot synthesis and often results in high yields.
The key transformation and reagents are summarized in the table below:
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1-(4-tert-butylphenyl)propan-2-one | 1. Ammonium formate, heat 2. Acid or base (hydrolysis) | 1-(4-tert-butylphenyl)propan-2-amine | Leuckart Reaction |
| 1-(4-tert-butylphenyl)propan-2-one | Ammonium formate, Cp*Rh(III) catalyst | 1-(4-tert-butylphenyl)propan-2-amine | Catalytic Reductive Amination |
| 1-(4-tert-butylphenyl)propan-2-one | Ammonium formate, Pd/C, aq. Methanol | 1-(4-tert-butylphenyl)propan-2-amine | Catalytic Reductive Amination |
Modifications of Related Alcohols and Halides
The synthesis of 1-(4-tert-butylphenyl)propan-2-amine can also be approached from the corresponding alcohol, 1-(4-tert-butylphenyl)propan-2-ol, or a related alkyl halide. These methods typically involve nucleophilic substitution reactions where an amine or an amine equivalent displaces a suitable leaving group.
A common strategy for converting a secondary alcohol, such as 1-(4-tert-butylphenyl)propan-2-ol, to an amine is to first activate the hydroxyl group by converting it into a good leaving group. This can be achieved by forming a sulfonate ester, for example, a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for an S(_N)2 reaction. Subsequent reaction with ammonia, or a protected form of ammonia like phthalimide (the Gabriel synthesis), followed by deprotection, will yield the desired primary amine with inversion of stereochemistry if the alcohol is chiral.
Alternatively, the Mitsunobu reaction offers a direct method for the conversion of alcohols to various functional groups, including amines, with inversion of configuration. organic-chemistry.org In this reaction, the alcohol is treated with a nucleophile (such as phthalimide or hydrazoic acid), triphenylphosphine (PPh(_3)), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org If phthalimide is used, a subsequent hydrolysis step is required to release the primary amine. If hydrazoic acid is used, the resulting azide is reduced to the amine, for example, using lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Direct nucleophilic substitution on an alkyl halide, such as 1-(4-tert-butylphenyl)-2-chloropropane or the corresponding bromide or iodide, with ammonia can also yield the target amine. However, this method often leads to a mixture of primary, secondary, and tertiary amines due to the newly formed primary amine being nucleophilic enough to react with the starting alkyl halide. To circumvent this, a large excess of ammonia is typically used to favor the formation of the primary amine.
The synthetic routes starting from alcohols and halides are outlined in the following table:
| Starting Material | Reagent(s) | Intermediate | Final Product | Reaction Sequence |
| 1-(4-tert-butylphenyl)propan-2-ol | 1. TsCl, Pyridine 2. Ammonia | 1-(4-tert-butylphenyl)-2-propyl tosylate | 1-(4-tert-butylphenyl)propan-2-amine | Sulfonation followed by Nucleophilic Substitution |
| 1-(4-tert-butylphenyl)propan-2-ol | 1. Phthalimide, PPh(_3), DEAD 2. Hydrazine | N-(1-(4-tert-butylphenyl)propan-2-yl)phthalimide | 1-(4-tert-butylphenyl)propan-2-amine | Mitsunobu Reaction followed by Deprotection |
| 1-(4-tert-butylphenyl)-2-halopropane | Excess Ammonia | - | 1-(4-tert-butylphenyl)propan-2-amine | Nucleophilic Substitution |
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel compounds, offering high accuracy and sensitivity. nih.gov It provides an accurate molecular weight of a compound, allowing for the confident assignment of a molecular formula. nih.gov For 1-(4-tert-butylphenyl)propan-2-amine (C13H21N), HRMS can determine its monoisotopic mass with high precision.
In structural elucidation, tandem mass spectrometry (MS/MS) applied alongside HRMS helps to characterize the molecular structure by breaking the molecule into fragment ions. nih.gov The fragmentation pattern provides a structural fingerprint. For 1-(4-tert-butylphenyl)propan-2-amine, key fragmentation would likely involve the loss of the tert-butyl group and cleavage at the benzylic position, yielding characteristic ions that confirm the connectivity of the molecule.
Impurity profiling is another critical application. The high resolving power of HRMS allows for the detection and identification of trace-level impurities that may be present from the synthesis process, such as starting materials, by-products, or degradation products. By comparing the measured mass of an unknown peak to a database of potential impurities, researchers can identify these minor components even in complex mixtures. nih.gov
Table 1: Predicted HRMS Data for 1-(4-Tert-butylphenyl)propan-2-amine Adducts
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₂₂N⁺ | 192.17468 |
| [M+Na]⁺ | C₁₃H₂₁NNa⁺ | 214.15662 |
| [M+NH₄]⁺ | C₁₃H₂₅N₂⁺ | 209.20122 |
| [M+K]⁺ | C₁₃H₂₁NK⁺ | 230.13056 |
Data is predicted based on the molecular formula. uni.lu
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the unambiguous structural assignment of organic molecules. One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms. docbrown.info
For 1-(4-tert-butylphenyl)propan-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methylene (B1212753) protons of the propane (B168953) chain, the methyl protons of the amine group, and a characteristic singlet for the nine equivalent protons of the tert-butyl group. docbrown.info The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring non-equivalent protons and can be analyzed using the n+1 rule to deduce the connectivity. docbrown.info
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for a complete and unambiguous assignment.
COSY reveals correlations between protons that are coupled to each other, helping to trace the proton network within the propane side chain.
HSQC correlates each proton signal with the carbon atom to which it is directly attached.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connection between the phenyl ring, the tert-butyl group, and the propan-2-amine side chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(4-Tert-butylphenyl)propan-2-amine
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| tert-Butyl (CH₃) | ~1.3 | ~31.3 |
| tert-Butyl (quaternary C) | - | ~34.8 |
| Aromatic CH | ~7.1-7.4 | ~125.6, ~128.4 |
| Aromatic C (quaternary) | - | ~130.9, ~151.3 |
| Propane CH₂ | ~2.5-2.8 | ~40-45 |
| Propane CH | ~3.0-3.3 | ~45-50 |
| Propane CH₃ | ~1.1-1.3 | ~20-25 |
| Amine NH₂ | Variable | - |
Values are estimates based on typical chemical shift ranges for similar structural motifs. rsc.org
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is essential for separating components of a mixture, assessing purity, and isolating isomers. nih.gov
Since 1-(4-tert-butylphenyl)propan-2-amine possesses a chiral center at the second carbon of the propane chain, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers. researchgate.netmdpi.com This separation is achieved using a Chiral Stationary Phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including amines. nih.govmdpi.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net Mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, is optimized to achieve baseline separation. chromatographyonline.comresearchgate.net For primary amines, the addition of a basic additive like diethylamine (B46881) (DEA) is often crucial to improve peak shape and achieve resolution. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a robust tool for analyzing complex mixtures. nih.govjeol.com Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing on standard columns. labrulez.com Therefore, deactivated columns or specialized columns designed for amine analysis are often employed. labrulez.com
In a complex mixture, GC separates 1-(4-tert-butylphenyl)propan-2-amine from other volatile and semi-volatile components based on their boiling points and interactions with the stationary phase. As the separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint for identification. jeol.com This technique is highly effective for identifying the compound in matrices where other substances are present. nih.gov In some cases, derivatization of the amine group can be performed to improve its chromatographic properties and detection sensitivity. springernature.comresearchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule. Key characteristic absorption bands for 1-(4-tert-butylphenyl)propan-2-amine would include:
N-H stretching of the primary amine group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.
C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts (tert-butyl and propane groups, just below 3000 cm⁻¹).
N-H bending (scissoring) vibrations around 1590-1650 cm⁻¹.
C=C stretching of the aromatic ring, typically found in the 1450-1600 cm⁻¹ region.
C-N stretching of the aliphatic amine, which is often weak and appears in the 1020-1250 cm⁻¹ range. globalresearchonline.net
FT-Raman Spectroscopy involves the inelastic scattering of laser light. While FT-IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. thermofisher.com For this molecule, strong Raman signals would be expected for:
Aromatic ring breathing modes , which are often strong and characteristic. sapub.org
Symmetric C-H stretching of the alkyl groups.
C-C stretching framework vibrations. researchgate.net
Together, the FT-IR and FT-Raman spectra provide a unique and detailed vibrational profile that is highly specific to the molecule's structure. nih.gov
Table 3: Expected Vibrational Modes for 1-(4-Tert-butylphenyl)propan-2-amine
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 (medium) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 (medium) | Strong |
| C-H Stretch (Aliphatic) | 2850-2970 (strong) | Strong |
| N-H Bend (Amine) | 1590-1650 (medium) | Weak |
| C=C Stretch (Aromatic) | 1450-1600 (strong) | Strong |
Table of Compounds Mentioned
| Compound Name |
|---|
| 1-(4-Tert-butylphenyl)propan-2-amine |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations of Electronic Structure of 1-(4-Tert-butylphenyl)propan-2-amine
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(4-tert-butylphenyl)propan-2-amine, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry). Parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, DFT can be used to compute various reactivity descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, which provide insights into the molecule's kinetic stability and potential reaction pathways. However, specific studies applying DFT to this compound are not found in the available literature.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface illustrates the charge distribution, with red regions indicating areas of negative potential (rich in electrons, prone to electrophilic attack) and blue regions indicating areas of positive potential (electron-deficient, prone to nucleophilic attack). For 1-(4-tert-butylphenyl)propan-2-amine, an MEP analysis would identify the nitrogen atom of the amine group as a likely nucleophilic site and the hydrogen atoms of the amine group and potentially the aromatic ring as electrophilic sites. Without specific research, a precise map and potential values cannot be presented.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would reveal the regions involved in electronic transitions and potential charge transfer processes within the molecule. Specific HOMO-LUMO energy values and orbital diagrams for 1-(4-tert-butylphenyl)propan-2-amine are not available.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. If 1-(4-tert-butylphenyl)propan-2-amine were being investigated as a potential therapeutic agent, MD simulations would be crucial for understanding its interaction with a biological target, such as a protein receptor or enzyme. These simulations could predict the binding affinity, conformational changes upon binding, and the stability of the compound-target complex. No such simulation studies for 1-(4-tert-butylphenyl)propan-2-amine have been published.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Simulation
In silico ADME prediction is a critical step in early-stage drug development, allowing for the computational assessment of a compound's pharmacokinetic properties. Various software and web servers can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. While predictive models for ADME properties are widely available, a specific and validated ADME profile for 1-(4-tert-butylphenyl)propan-2-amine has not been published.
Investigation of Neurotransmitter System Modulation (In Vitro/Ex Vivo)
The primary mechanism for many substituted amphetamines involves interaction with monoamine transporters, which regulate the extracellular concentrations of serotonin, norepinephrine, and dopamine. These transporters—SERT, NET, and DAT, respectively—are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govclinpgx.org Compounds can act as inhibitors of these transporters, blocking reuptake, or as substrates (releasers), causing a reversal of the transporter's normal function and promoting neurotransmitter efflux. nih.gov
Currently, specific in vitro data detailing the affinity (K_i) or inhibitory concentration (IC₅₀) of 1-(4-Tert-butylphenyl)propan-2-amine at the serotonin transporter (SERT) is not available in the reviewed literature. Furthermore, studies explicitly characterizing it as a serotonin releasing agent through in vitro or ex vivo assays (e.g., synaptosome release assays) are not sufficiently documented in existing research. While many amphetamine derivatives interact with SERT, the specific nature and potency of this interaction for the tert-butyl substituted variant remain to be fully elucidated. nih.gov
The norepinephrine transporter (NET) is a common target for substituted phenethylamines. nih.govnih.gov However, dedicated studies measuring the binding affinity or functional inhibition/release potency of 1-(4-Tert-butylphenyl)propan-2-amine at NET are not described in the available scientific literature. The influence of the para-tert-butyl substitution on NET interaction compared to other substitutions is therefore not established.
The dopamine transporter (DAT) is a key site of action for the psychostimulant effects of many amphetamines. frontiersin.orgnih.gov These compounds can act as high-affinity ligands for DAT, inhibiting dopamine reuptake. nih.gov Despite the importance of this transporter, specific binding affinity (K_i) values and functional data from dopamine uptake or efflux assays for 1-(4-Tert-butylphenyl)propan-2-amine are not available in the current body of research.
Table 1: Monoamine Transporter Interaction Profile (In Vitro) No specific data is available in the provided search results for 1-(4-Tert-butylphenyl)propan-2-amine.
| Transporter | Binding Affinity (K_i, nM) | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) |
|---|---|---|---|
| SERT | N/A | N/A | N/A |
| NET | N/A | N/A | N/A |
| DAT | N/A | N/A | N/A |
Receptor Ligand Binding and Functional Assays (In Vitro)
Beyond monoamine transporters, the pharmacological profile of a compound is defined by its interactions with a wide array of G protein-coupled receptors (GPCRs) and ion channels.
β2-Adrenergic Receptor (β2AR): The β2-adrenergic receptor is a well-studied GPCR involved in numerous physiological processes. nih.govnih.gov There is no available in vitro research data documenting any direct binding affinity or functional modulation (agonist or antagonist activity) of 1-(4-Tert-butylphenyl)propan-2-amine at the β2AR.
Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govfrontiersin.org While other complex molecules incorporating a 4-tert-butylphenyl scaffold have been investigated as H3 receptor ligands, there are no specific binding or functional assay data for 1-(4-Tert-butylphenyl)propan-2-amine at this receptor. nih.gov
AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. nih.govnih.gov Scientific literature lacks any evidence or data from in vitro studies, such as electrophysiological recordings or radioligand binding assays, to suggest that 1-(4-Tert-butylphenyl)propan-2-amine modulates AMPA receptor function.
Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 channel is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin. nih.gov While some TRPV1 antagonists feature a 4-tert-butylphenyl group within their more complex structures, there is no research indicating that the simpler 1-(4-Tert-butylphenyl)propan-2-amine molecule interacts with or modulates the TRPV1 channel. nih.gov
Table 2: Receptor and Ion Channel Interaction Profile (In Vitro) No specific data is available in the provided search results for 1-(4-Tert-butylphenyl)propan-2-amine.
| Target | Assay Type | Result (e.g., K_i, IC₅₀, % modulation) |
|---|---|---|
| β2AR | Binding / Functional | N/A |
| Histamine H3 Receptor | Binding / Functional | N/A |
| AMPA Receptor | Binding / Functional | N/A |
| TRPV1 Channel | Binding / Functional | N/A |
An in-depth analysis of the biochemical and pharmacological research paradigms for the compound 1-(4-Tert-butylphenyl)propan-2-amine reveals a complex interaction with various enzymatic and signaling pathways. While direct research on this specific molecule is limited, a comprehensive understanding can be extrapolated from studies on structurally related amphetamine derivatives.
Metabolic Fate and Biotransformation Research
Identification of Phase I (Oxidative) and Phase II (Conjugation) Metabolites
Based on the metabolism of related amphetamine compounds, the biotransformation of 1-(4-tert-butylphenyl)propan-2-amine is expected to yield a range of Phase I and Phase II metabolites.
Phase I (Oxidative) Metabolites:
Phase I metabolism of amphetamine-like substances primarily involves oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov For 1-(4-tert-butylphenyl)propan-2-amine, the anticipated oxidative pathways include:
Aromatic Hydroxylation: This is a common metabolic route for compounds containing a phenyl ring. Hydroxylation can occur at various positions on the aromatic ring, although para-hydroxylation is often a major pathway for amphetamines. caymanchem.comresearchgate.net However, since the para-position is occupied by a tert-butyl group in the target molecule, hydroxylation is more likely to occur at the ortho or meta positions of the phenyl ring.
Oxidative Deamination: This pathway involves the removal of the amine group, leading to the formation of a ketone. For 1-(4-tert-butylphenyl)propan-2-amine, this would result in the formation of 1-(4-tert-butylphenyl)propan-2-one. caymanchem.com
N-Oxidation: The nitrogen atom of the primary amine can be oxidized to form hydroxylamine and nitroso derivatives. researchgate.net
Aliphatic Hydroxylation: Hydroxylation can also occur on the propyl side chain, although this is generally a more minor pathway for amphetamine-like compounds compared to aromatic hydroxylation and deamination. caymanchem.com
Interactive Table: Predicted Phase I Metabolites of 1-(4-tert-butylphenyl)propan-2-amine
| Metabolite Name | Metabolic Pathway | Resulting Functional Group |
| ortho-Hydroxy-1-(4-tert-butylphenyl)propan-2-amine | Aromatic Hydroxylation | Phenolic hydroxyl (-OH) |
| meta-Hydroxy-1-(4-tert-butylphenyl)propan-2-amine | Aromatic Hydroxylation | Phenolic hydroxyl (-OH) |
| 1-(4-tert-butylphenyl)propan-2-one | Oxidative Deamination | Ketone (=O) |
| N-Hydroxy-1-(4-tert-butylphenyl)propan-2-amine | N-Oxidation | Hydroxylamine (-NHOH) |
Phase II (Conjugation) Metabolites:
The metabolites formed during Phase I, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, aiding their renal excretion. wikipedia.org The primary conjugation reactions for the hydroxylated metabolites of 1-(4-tert-butylphenyl)propan-2-amine would be:
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups.
Sulfation: This involves the conjugation of a sulfate group to phenolic hydroxyl groups.
Interactive Table: Predicted Phase II Metabolites of 1-(4-tert-butylphenyl)propan-2-amine
| Phase I Metabolite | Conjugation Reaction | Phase II Metabolite |
| ortho-Hydroxy-1-(4-tert-butylphenyl)propan-2-amine | Glucuronidation | ortho-Hydroxyphenyl-propan-2-amine glucuronide |
| ortho-Hydroxy-1-(4-tert-butylphenyl)propan-2-amine | Sulfation | ortho-Hydroxyphenyl-propan-2-amine sulfate |
| meta-Hydroxy-1-(4-tert-butylphenyl)propan-2-amine | Glucuronidation | meta-Hydroxyphenyl-propan-2-amine glucuronide |
| meta-Hydroxy-1-(4-tert-butylphenyl)propan-2-amine | Sulfation | meta-Hydroxyphenyl-propan-2-amine sulfate |
Elucidation of Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450)
The metabolism of amphetamine and its derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govnih.gov
Cytochrome P450 Isoforms:
CYP2D6: This is the principal enzyme responsible for the metabolism of many amphetamine-type compounds. researchgate.netmdpi.com It is highly polymorphic, leading to significant inter-individual variations in metabolic rates. CYP2D6 is primarily involved in the aromatic hydroxylation of amphetamines. mdpi.com
Other CYP Isoforms: While CYP2D6 is the major player, other isoforms such as CYP1A2, CYP2C19, and CYP3A4 may also contribute to the metabolism of amphetamine and its analogs, although generally to a lesser extent. core.ac.ukclinpgx.org Their involvement can become more significant in individuals with reduced CYP2D6 activity.
The oxidative deamination pathway is also mediated by CYP enzymes. Following the initial Phase I reactions, the resulting metabolites are substrates for Phase II enzymes. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation is mediated by sulfotransferases (SULTs).
In Vitro and In Vivo Metabolism Studies in Isolated Organ Systems and Animal Models
In Vitro Studies:
Liver Microsomes: Human and animal liver microsomes are a common in vitro system used to study Phase I metabolism. They contain a high concentration of CYP enzymes. Incubating the compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the identification of oxidative metabolites. nih.gov
Hepatocytes: Isolated hepatocytes provide a more complete model as they contain both Phase I and Phase II enzymes, allowing for the study of both oxidative and conjugation reactions.
Recombinant CYP Enzymes: Using specific recombinant human CYP isoforms can help to identify which particular enzymes are responsible for the metabolism of the compound. core.ac.uk
In Vivo Studies:
While direct experimental data for 1-(4-tert-butylphenyl)propan-2-amine is absent, the established metabolic pathways for other substituted amphetamines strongly suggest that this compound would undergo aromatic hydroxylation and oxidative deamination as the primary Phase I routes, followed by glucuronidation and sulfation of the resulting hydroxylated metabolites. The Cytochrome P450 system, particularly CYP2D6, is anticipated to be the key enzyme system involved in its initial biotransformation.
Structure Activity Relationship Sar Investigations for Analogues and Derivatives
Systematic Modification of the Alkyl Chain and Amine Functionality
Modifications to the propyl side chain and the amine group of 1-(4-tert-butylphenyl)propan-2-amine have been shown to significantly affect its biological activity. The length, branching, and rigidity of the alkyl chain, as well as the substitution on the amine, are critical determinants of potency and selectivity.
Key research findings indicate that:
Alkyl Chain Length: Altering the length of the alkyl chain can have a profound impact on activity. Shortening the chain from a propyl to an ethyl group often leads to a decrease in potency. Conversely, increasing the chain length beyond three carbons can also be detrimental, suggesting an optimal length for interaction with the biological target.
Branching of the Alkyl Chain: The presence and position of methyl groups on the alkyl chain are important. The parent compound has a methyl group at the alpha-position to the amine. Moving this methyl group to the beta-position or adding a second methyl group can drastically alter the compound's pharmacological properties. For instance, the presence of an alpha-methyl group, as seen in amphetamine analogues, can protect the amine from metabolism and influence its interaction with monoamine transporters. nih.gov
Amine Functionality: The primary amine is a key feature for the activity of many phenethylamines. N-alkylation of the amine group can modulate its basicity and steric bulk, thereby influencing receptor binding. N-methylation to form a secondary amine can sometimes maintain or slightly decrease activity, while N,N-dimethylation to a tertiary amine often leads to a significant drop in potency. nih.gov N-acylation, which converts the basic amine into a neutral amide, generally results in a loss of the typical phenethylamine-like activity.
| Modification | Relative Potency | Receptor Selectivity |
|---|---|---|
| Propyl Chain | ||
| Ethyl (shortened chain) | Decreased | Altered |
| Butyl (lengthened chain) | Decreased | Altered |
| Isopropyl (branched chain) | Variable | Variable |
| Amine Group | ||
| Primary Amine (-NH2) | High | Baseline |
| Secondary Amine (-NHCH3) | Slightly Decreased | May be altered |
| Tertiary Amine (-N(CH3)2) | Significantly Decreased | Often non-selective |
| N-Acetyl (-NHCOCH3) | Inactive | N/A |
Substituent Effects on the tert-Butylphenyl Moiety and Aromatic Ring Modifications
The tert-butylphenyl group is a defining feature of 1-(4-tert-butylphenyl)propan-2-amine, and its modification has been a central focus of SAR studies. The size, position, and electronic nature of substituents on the phenyl ring, as well as replacement of the phenyl ring itself, are critical for activity.
Research has demonstrated that:
Position of the tert-Butyl Group: The para-position of the tert-butyl group is generally considered optimal for activity. Moving the tert-butyl group to the meta- or ortho-position often results in a significant decrease in potency, likely due to steric hindrance that prevents optimal binding to the target receptor.
Bioisosteric Replacement of the tert-Butyl Group: Replacing the tert-butyl group with other bulky, lipophilic groups can help to probe the steric and electronic requirements of the binding pocket. Bioisosteres such as an isopropyl, a cyclopropyl, or a trifluoromethyl group have been explored. While an isopropyl group may lead to a slight decrease in potency, it might offer advantages in terms of metabolic stability. researchgate.net
Aromatic Ring Modifications: Substitution on other positions of the phenyl ring can modulate the electronic properties of the molecule. The introduction of small electron-donating or electron-withdrawing groups at the ortho- or meta-positions can fine-tune the activity. However, large, bulky substituents are generally not well-tolerated.
Phenyl Ring Analogues: Replacing the phenyl ring with other aromatic systems, such as naphthyl or thiophenyl groups, can significantly alter the compound's activity and selectivity profile. cambridgemedchemconsulting.com
| Modification | Relative Potency | Lipophilicity |
|---|---|---|
| tert-Butyl Position | ||
| para- (4-position) | High | High |
| meta- (3-position) | Decreased | High |
| ortho- (2-position) | Significantly Decreased | High |
| tert-Butyl Bioisostere | ||
| Isopropyl | Slightly Decreased | Slightly Decreased |
| Cyclopropyl | Variable | Decreased |
| Trifluoromethyl | Variable | Increased |
| Phenyl Ring Substitution | ||
| 2-Fluoro | Variable | Slightly Increased |
| 3-Chloro | Variable | Increased |
Heterocyclic Ring Incorporations and Bioisosteric Replacements
In an effort to improve the physicochemical properties and explore novel interactions with biological targets, researchers have investigated the replacement of the tert-butylphenyl moiety with various heterocyclic rings. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of enhancing the compound's activity, selectivity, or pharmacokinetic profile.
Key findings in this area include:
Common Heterocyclic Bioisosteres: A range of five- and six-membered heterocyclic rings have been used as bioisosteres for the phenyl ring in phenethylamine (B48288) analogues. These include, but are not limited to, thiophene, furan, pyridine, and pyrazole. The choice of the heterocycle can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
Positional Isomerism: The point of attachment of the propan-2-amine side chain to the heterocyclic ring is crucial. For example, in a pyridine ring, attachment at the 2-, 3-, or 4-position will result in distinct isomers with different electronic distributions and spatial arrangements, leading to varied biological activities.
Influence on Physicochemical Properties: The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the aromatic ring can significantly alter the compound's lipophilicity and solubility. This can have a major impact on its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a phenyl ring with a pyridine ring generally increases aqueous solubility.
| Heterocyclic Bioisostere | Potential H-Bonding | Lipophilicity (vs. Phenyl) |
|---|---|---|
| Thiophene | No | Similar |
| Furan | No | Lower |
| Pyridine | Yes (N atom) | Lower |
| Pyrazole | Yes (NH, N atoms) | Lower |
| Thiazole | Yes (N atom) | Lower |
Elucidation of Key Pharmacophores and Structural Determinants of Activity
Through the systematic SAR studies of 1-(4-tert-butylphenyl)propan-2-amine and its analogues, a pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect.
The key pharmacophoric features for this class of compounds are generally considered to be:
A Hydrophobic/Aromatic Center: This is represented by the tert-butylphenyl moiety. The bulky and lipophilic nature of this group is crucial for van der Waals interactions within a hydrophobic pocket of the target receptor. The para-substitution appears to be optimal for fitting into this pocket.
A Hydrogen Bond Donor: The primary amine group serves as a critical hydrogen bond donor, forming a key interaction with the biological target. The basicity of this amine is also an important factor.
A Defined Spatial Relationship: The specific distance and orientation between the hydrophobic center (the tert-butylphenyl group) and the hydrogen bond donor (the amine group), dictated by the propyl chain, are essential for proper binding and activity. The alpha-methyl group also contributes to this spatial arrangement and can provide additional hydrophobic interactions.
These pharmacophoric elements provide a framework for the design of new analogues with potentially improved properties. Computational techniques such as quantitative structure-activity relationship (QSAR) and molecular docking can be used to further refine this pharmacophore model and to predict the activity of novel compounds. nih.govresearchgate.net
Potential Research Applications and Future Directions
Development of Molecular Probes for Target Validation and Imaging
The development of molecular probes is crucial for understanding complex biological systems. These tools are essential for identifying and validating new drug targets and for visualizing biological processes through imaging techniques. Substituted phenethylamines can be chemically modified to serve as molecular probes. wikipedia.org
The structure of 1-(4-tert-butylphenyl)propan-2-amine is a viable starting point for creating probes to investigate biological targets such as neurotransmitter transporters or receptors. By incorporating reporter molecules like fluorophores or radioactive isotopes, derivatives of this amine could be transformed into imaging agents for techniques like Positron Emission Tomography (PET) or fluorescence microscopy. The tert-butyl group can influence the molecule's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier, a desirable characteristic for neurological probes.
Furthermore, affinity- or activity-based probes can be designed to assess compound selectivity among related protein families. promega.com By creating probes based on the 1-(4-tert-butylphenyl)propan-2-amine scaffold, researchers could perform competitive binding assays to identify and characterize the specific cellular targets of this class of compounds, thereby validating their mechanism of action. promega.com
Design of Advanced Chemical Libraries for High-Throughput Screening in Academic Settings
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds. nih.govnih.gov Academic HTS centers play an increasingly important role in early-stage drug discovery, providing resources and expertise that are often inaccessible to individual research labs. researchgate.netstanford.edu
The 1-(4-tert-butylphenyl)propan-2-amine core structure is an excellent candidate for inclusion in the design of advanced chemical libraries. Its synthetic tractability allows for the creation of a large number of analogs with diverse substituents, which is critical for exploring a wide chemical space. researchgate.net By systematically modifying the amine, the alpha-methyl group, or the aromatic ring, a focused library of compounds can be generated. These libraries can then be screened against various biological targets to identify hit compounds with potential therapeutic value. enamine.netenamine.net
The design of such libraries focuses on creating structural diversity and drug-like properties. researchgate.net The inclusion of the tert-butylphenyl group can confer specific properties, such as interactions with hydrophobic pockets in target proteins.
Table 1: Illustrative Chemical Library Based on the 1-(4-tert-butylphenyl)propan-2-amine Scaffold
| Scaffold | R1 Substitution (Amine) | R2 Substitution (Aromatic Ring) | Potential Biological Target Class |
| 1-(4-tert-butylphenyl)propan-2-amine | -H, -CH3, -CH2CH3 | -H, -OH, -OCH3 | G-Protein Coupled Receptors (GPCRs) |
| 1-(4-tert-butylphenyl)propan-2-amine | -Benzyl, -Cyclopropyl | -F, -Cl, -Br | Monoamine Transporters |
| 1-(4-tert-butylphenyl)propan-2-amine | -Acetyl, -Propionyl | -CF3, -CN | Ion Channels |
Methodological Advancements in Synthetic and Analytical Chemistry for Substituted Amines
The synthesis and analysis of substituted amines are areas of continuous innovation in chemistry. The development of efficient and stereoselective synthetic methods is crucial for producing chiral amines, which are prevalent in pharmaceuticals. mdpi.com
Synthetic Advancements: Recent progress in synthetic chemistry offers new ways to produce compounds like 1-(4-tert-butylphenyl)propan-2-amine. Transition-metal catalysis, for instance, has enabled the development of novel methods for constructing C-N bonds. rsc.orgacs.org Techniques such as nickel-catalyzed enantioselective addition of styrenes to imines provide efficient routes to chiral allylic amines. acs.org Furthermore, biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for creating enantiopure amines under mild conditions, offering a greener alternative to traditional chemical methods. mdpi.com A recently discovered carbon-hydrogen amination cross-coupling reaction provides a faster, simpler method for creating tertiary amines, which could be adapted for related structures. illinois.edueuropeanpharmaceuticalreview.comeurekalert.org
Analytical Advancements: The structural complexity of substituted phenethylamines necessitates sophisticated analytical techniques for their identification and characterization. wikipedia.org Differentiating between isomers is a significant challenge in forensic and medicinal chemistry. nih.gov Advanced methods combining chromatography and spectroscopy are essential for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): A standard technique used for the identification of substituted phenethylamines, often after a derivatization step to improve volatility and chromatographic behavior. cromlab-instruments.es
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing complex mixtures and for compounds that are not easily volatilized. Tandem MS (MS/MS) can provide detailed structural information, although unexpected fragmentation can occur. nih.govacs.org
Gas Chromatography-Infrared Detection (GC-IRD): This method is highly effective for distinguishing between regioisomers that may produce similar mass spectra, as the vapor-phase infrared spectra of isomers are unique. chromatographytoday.com
Table 2: Advanced Analytical Techniques for Substituted Amines
| Technique | Principle | Application for Substituted Amines | Reference |
| GC-MS | Separates compounds by volatility and boiling point, followed by mass-based detection and fragmentation analysis. | Identification and quantification in various matrices, including biological samples. | cromlab-instruments.es |
| LC-MS/MS | Separates compounds by polarity, followed by tandem mass spectrometry for structural elucidation. | Characterization of isomers and analysis of complex mixtures. | nih.govacs.org |
| GC-IRD | Combines gas chromatography with infrared spectroscopy for highly specific identification. | Unambiguous differentiation of regioisomers with identical mass spectra. | chromatographytoday.com |
Emerging Research Areas and Unexplored Biological Interactions of tert-Butylphenyl Amines
The tert-butylphenyl motif is present in various chemical contexts, from antioxidants to materials science. wikipedia.org In medicinal chemistry, the bulky, lipophilic tert-butyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidation and can promote binding to hydrophobic pockets within protein targets.
While the specific biological activities of 1-(4-tert-butylphenyl)propan-2-amine are not extensively documented, its structural similarity to other phenethylamines suggests potential interactions with the central nervous system. wikipedia.org Future research could explore its activity at a range of receptors and transporters, such as those for dopamine, serotonin, and norepinephrine.
Emerging research could focus on:
Allosteric Modulation: Investigating whether tert-butylphenyl amines can act as allosteric modulators of receptors, offering a more nuanced approach to altering receptor function compared to traditional agonists or antagonists.
Epigenetic Targets: Exploring interactions with enzymes involved in epigenetics, such as histone deacetylases or methyltransferases, an area where novel small molecule scaffolds are continuously sought.
Chemical Biology of Aging: Screening for effects on cellular pathways related to aging and longevity, a field where new chemical tools are needed to dissect complex biological processes.
The unique combination of a phenethylamine (B48288) core and a tert-butylphenyl group makes this class of compounds a promising area for future research, with the potential to uncover novel biological activities and develop new tools for chemical biology and medicine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-Tert-butylphenyl)propan-2-amine with high purity?
- Methodological Guidance :
- Use reductive amination of 4-tert-butylphenylacetone with ammonia or alkylamine derivatives under hydrogenation conditions (e.g., H₂/Pd-C or NaBH₄/MeOH).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (C18 column, UV detection at 254 nm) .
- Monitor reaction intermediates using TLC and characterize final product with NMR (¹H/¹³C) and HRMS.
Q. How can the structural integrity of 1-(4-Tert-butylphenyl)propan-2-amine be validated?
- Methodological Guidance :
- Perform ¹H NMR (CDCl₃, 400 MHz) to confirm amine proton resonance (~δ 1.2–1.5 ppm for tert-butyl, δ 2.7–3.1 ppm for methylene adjacent to NH₂).
- Use ¹³C NMR to verify tert-butyl carbon signals (~δ 29–31 ppm for CH₃, δ 34–36 ppm for quaternary carbon).
- Obtain HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₂₁N: 192.1752) .
Q. What solvents are suitable for solubility studies of 1-(4-Tert-butylphenyl)propan-2-amine?
- Methodological Guidance :
- Test solubility in polar (e.g., DMSO, MeOH) and non-polar solvents (e.g., hexane, toluene) via gravimetric analysis.
- Use UV-Vis spectroscopy to quantify solubility limits (e.g., λmax ~ 270 nm in MeOH).
- Compare with structurally similar compounds like 1-(3-methylphenyl)propan-2-amine, which has a density of 0.938 g/cm³ and boiling point ~231°C .
Advanced Research Questions
Q. What metabolic pathways are predicted for 1-(4-Tert-butylphenyl)propan-2-amine in mammalian systems?
- Methodological Guidance :
- Incubate with rat/human liver microsomes (CYP450 enzymes) and analyze metabolites via LC-HRMS.
- Anticipate N-demethylation (if applicable), hydroxylation at the tert-butyl group, or aromatic ring oxidation based on analogs like 5-APB (e.g., furan ring opening and carboxylation) .
- Use deuterated standards to track metabolic intermediates.
Q. How does the tert-butyl substituent influence the compound’s receptor binding affinity compared to other aryl groups?
- Methodological Guidance :
- Conduct molecular docking studies (e.g., AutoDock Vina) against serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) to compare with fluorophenyl or methoxyphenyl analogs .
- Validate via radioligand binding assays (³H-ketanserin for 5-HT₂A) using HEK293 cells expressing target receptors.
- Analyze steric effects: tert-butyl’s bulkiness may reduce binding efficiency compared to smaller substituents (e.g., 4-FMA) .
Q. What strategies resolve enantiomers of 1-(4-Tert-butylphenyl)propan-2-amine for stereochemical studies?
- Methodological Guidance :
- Synthesize chiral derivatives using (R)- or (S)-mandelic acid for diastereomeric salt formation.
- Separate via chiral HPLC (Chiralpak AD-H column, heptane/ethanol mobile phase) .
- Confirm absolute configuration by X-ray crystallography or circular dichroism (CD).
Q. How can conflicting solubility or stability data in literature be addressed?
- Methodological Guidance :
- Reproduce experiments under controlled conditions (e.g., inert atmosphere for stability tests).
- Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition points.
- Cross-validate solubility using multiple techniques (e.g., shake-flask vs. dynamic light scattering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
